N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from azides and nitriles under acidic conditions. The cyclohexyl group is then introduced through a cyclization reaction, followed by the attachment of the dimethoxyphenyl moiety via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl moiety or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- (3,4-dimethoxyphenyl)-N,N-dimethyl(1-phenethyl-1H-tetrazol-5-yl)methanamine
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the dimethoxyphenyl moiety allows for versatile reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H25N5O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-15-8-14(9-16(10-15)26-2)20-17(24)11-18(6-4-3-5-7-18)12-23-13-19-21-22-23/h8-10,13H,3-7,11-12H2,1-2H3,(H,20,24) |
InChI Key |
WODIBHBFVIHLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)OC |
Origin of Product |
United States |
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